2-(2,4-Dichlorophenoxy)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Dichlorophenoxy)propan-2-ol is an organic compound with the molecular formula C9H10Cl2O2 It is characterized by the presence of a dichlorophenoxy group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
2-(2,4-Dichlorophenoxy)propan-2-ol can be synthesized through the reaction of 2,4-dichlorophenol with propylene oxide. The reaction typically occurs under basic conditions, using a base such as sodium hydroxide to facilitate the nucleophilic attack of the phenoxide ion on the epoxide ring of propylene oxide. The reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the synthesis of this compound follows a similar route but on a larger scale. The process involves the continuous addition of 2,4-dichlorophenol and propylene oxide to a reactor containing a base. The reaction mixture is then heated and stirred to achieve the desired product yield. The product is purified through distillation or recrystallization to obtain a high-purity compound.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(2,4-dichlorophenoxy)acetone or 2-(2,4-dichlorophenoxy)acetic acid.
Reduction: Formation of 2-(2,4-dichlorophenoxy)propan-1-ol or 2-(2,4-dichlorophenoxy)propane.
Substitution: Formation of derivatives with various functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)propan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades or metabolic processes, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,4-Dichlorophenoxy)acetic acid
- 2-(2,4-Dichlorophenoxy)ethanol
- 2-(2,4-Dichlorophenoxy)propane
Uniqueness
2-(2,4-Dichlorophenoxy)propan-2-ol is unique due to its specific structural features, such as the presence of both a dichlorophenoxy group and a secondary alcohol
Properties
CAS No. |
93965-10-7 |
---|---|
Molecular Formula |
C9H10Cl2O2 |
Molecular Weight |
221.08 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)propan-2-ol |
InChI |
InChI=1S/C9H10Cl2O2/c1-9(2,12)13-8-4-3-6(10)5-7(8)11/h3-5,12H,1-2H3 |
InChI Key |
FWMAWTRDKYQUNE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(O)OC1=C(C=C(C=C1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.